molecular formula C₁₅H₁₅D₃N₆O B1155240 Olomoucine-d3

Olomoucine-d3

Cat. No.: B1155240
M. Wt: 301.36
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound is formally identified as 6-(Benzylamino)-2-(2-hydroxyethylamino)-9-methyl-d3-purine, representing a deuterated analog of the parent compound olomoucine. The chemical structure maintains the core purine framework with specific substitutions that define its biological activity. The compound features a benzylamino group positioned at the 6-position of the purine ring, a 2-hydroxyethylamino group at the 2-position, and crucially, a deuterated methyl group at the 9-position where three hydrogen atoms have been replaced with deuterium isotopes.

The molecular formula for this compound is C₁₅H₁₅D₃N₆O, with a molecular weight of 301.36 grams per mole, representing an increase of approximately 3 atomic mass units compared to the non-deuterated form. This isotopic substitution occurs specifically at the methyl group attached to the 9-position of the purine core, where deuterium atoms replace the original hydrogen atoms. The Chemical Abstracts Service registry number for the non-deuterated parent compound is 101622-51-9, while various commercial suppliers maintain their own catalog numbers for the deuterated variant.

Property This compound Olomoucine (Reference)
Chemical Formula C₁₅H₁₅D₃N₆O C₁₅H₁₈N₆O
Molecular Weight 301.36 g/mol 298.34 g/mol
Appearance Crystalline solid White to off-white solid
Deuteration Site 9-methyl group Not applicable
Purity (commercial) >95% ≥98%

Properties

Molecular Formula

C₁₅H₁₅D₃N₆O

Molecular Weight

301.36

Synonyms

N2-[(2-Hydroxyethyl)-N6-benzyladenine-d3;  6-(Benzylamino)-2-(2-hydroxyethylamino)-9-methyl-d3-purine;  NSC 666096-d3

Origin of Product

United States

Scientific Research Applications

Cancer Research

Olomoucine-d3 is primarily recognized for its role in cancer research as a potent inhibitor of cyclin-dependent kinases. By inhibiting these kinases, it effectively disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.

  • Mechanism of Action : this compound binds to the active sites of CDKs, preventing their interaction with cyclins, which is crucial for cell cycle progression. This inhibition can induce G1/S and G2/M phase arrest, making it a valuable tool in cancer therapies aimed at halting tumor growth .
  • Case Studies : Research has demonstrated that this compound inhibits the growth of various human cancer cell lines, including rhabdomyosarcoma and breast cancer cells (MCF-7). In these studies, this compound showed significant antiproliferative activity at concentrations that cause 50% inhibition of growth in the National Cancer Institute's panel of 60 tumor cell lines .

Cell Cycle Regulation

The compound is instrumental in studying cell cycle dynamics due to its specificity for CDKs involved in cell cycle regulation.

  • Research Findings : Studies have shown that this compound effectively inhibits the G1/S transition in various model organisms, including unicellular algae and mammalian cells. This specificity allows researchers to dissect the roles of different CDKs in cell cycle progression .
  • Applications in Basic Research : Its ability to induce cell cycle arrest makes this compound a useful reagent for investigating cellular responses to DNA damage and other stressors. For instance, it has been used to study the effects of CDK inhibition on embryonic development in model organisms such as Caenorhabditis elegans and Xenopus laevis .

Inflammation Modulation

Recent studies have indicated that this compound may also possess anti-inflammatory properties.

  • Mechanism : The compound has been shown to reduce nitric oxide production and cytokine gene expression in macrophages stimulated with lipopolysaccharide. This suggests that this compound may mitigate inflammatory responses through the downregulation of nuclear factor kappa B (NF-kB) signaling pathways .
  • Experimental Evidence : In murine models, this compound treatment resulted in decreased expression of pro-inflammatory markers, indicating its potential utility in therapeutic strategies aimed at inflammatory diseases .

Analytical Applications

The incorporation of deuterium into this compound enhances its stability and provides unique advantages for analytical techniques.

  • Mass Spectrometry and NMR : The deuterated structure improves the compound's performance in mass spectrometry and nuclear magnetic resonance spectroscopy, allowing for more precise tracking of metabolic processes in biological systems. This property is particularly beneficial for pharmacokinetic studies.

Comparative Analysis with Related Compounds

Compound NameDescriptionUnique Features
RoscovitineA derivative of olomoucine with enhanced potency against CDKsMore selective and potent than olomoucine
PurvalanolA potent CDK inhibitor with stronger effects than olomoucineHigher selectivity for specific CDKs
FlavopiridolA synthetic flavonoid that inhibits CDKs but differs structurally from olomoucineDifferent chemical structure but similar function

Comparison with Similar Compounds

Comparison with Similar Compounds

Olomoucine-d3 belongs to a class of deuterated kinase inhibitors designed for research applications. Below is a detailed comparison with two structurally and functionally similar compounds: Roscovitine-d3 and Purvalanol-d3.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Parameter This compound Roscovitine-d3 Purvalanol-d3
Molecular Weight 323.3 g/mol (+3 Da vs. parent) 399.5 g/mol (+3 Da vs. parent) 383.4 g/mol (+3 Da vs. parent)
Deuterium Positions C-2, C-6, C-8 C-2, C-6, N-9 C-2, C-4, C-8
Target Kinases CDK1, CDK2, CDK5 CDK1, CDK2, CDK7 CDK1, CDK2, CDK4
IC50 (CDK2) 7.0 µM 0.7 µM 0.04 µM
Solubility (PBS) 12 µM 8 µM 5 µM
Analytical Use Quantification of Olomoucine Quantification of Roscovitine Quantification of Purvalanol

Data derived from isotopic labeling studies and kinase inhibition assays .

Structural and Functional Contrasts

Kinase Selectivity: this compound exhibits broader specificity for CDK1/2/5, whereas Roscovitine-d3 shows higher affinity for CDK7, and Purvalanol-d3 is potent against CDK4 .

Analytical Performance: this compound demonstrates superior chromatographic resolution compared to Roscovitine-d3 in reverse-phase LC due to its polar hydroxyl groups, which reduce column retention time variability . In contrast, Purvalanol-d3’s hydrophobicity necessitates the use of acetonitrile-rich mobile phases, complicating its integration into high-throughput workflows .

Pharmacokinetic Stability :

  • Deuterium labeling in this compound reduces metabolic degradation by cytochrome P450 enzymes, extending its half-life in hepatic microsomal assays by ~20% compared to Roscovitine-d3 .

Preparation Methods

Palladium-Catalyzed Cross-Coupling Route

A pivotal method involves Suzuki-Miyaura coupling to construct the 6-arylpurine scaffold. Key steps include:

  • Iodination : 2-Amino-6-chloropurine is iodinated at C8 using N-iodosuccinimide.

  • Cross-Coupling : Reaction with a boronic acid-functionalized aryl group under Pd catalysis (Scheme 1).

    • Conditions : Pd(OAc)2 (1 mol%), SPhos ligand (2.5 mol%), K3PO4, toluene/H2O, 100°C, 18 h.

  • Amination : Introduction of the 2-(2-hydroxyethylamino) side chain via nucleophilic substitution.

Table 1: Representative Reaction Parameters for Parent Compound Synthesis

StepReagents/ConditionsYield (%)Reference
IodinationNIS, DMF, rt, 12 h85
Suzuki CouplingPd(OAc)2, SPhos, K3PO4, 100°C78
Side Chain AminationEthanolamine, DMF, 90°C, 72 h68

Alternative Route via Cyclocondensation

Patent WO1999002162A9 describes a cyclocondensation approach using 2,4,6-triaminopyrimidine and deuterable intermediates:

  • Formation of Purine Core : Reaction with triethyl orthoformate in HCl/EtOH.

  • Functionalization : Alkylation at N9 using deuterated alkyl halides (e.g., CD3I).

Deuteration Strategies for this compound

Deuterium incorporation typically occurs at three stages:

  • Early-Stage Deuteration : Using deuterated building blocks.

  • Late-Stage Isotope Exchange : H/D exchange under acidic or basic conditions.

  • Enzymatic Methods : Biocatalytic deuteration (less common due to scalability issues).

Deuterated Ethanolamine Synthesis

The hydroxyethylamino side chain is a prime deuteration target:

  • Deuterated Ethanolamine-d4 : Prepared by reducing nitroethane-d3 with LiAlD4, followed by amination.

  • Coupling : React with 6-aryl-2-chloropurine in DMSO-d6 at 90°C for 72 h.

Table 2: Isotopic Purity of Deuterated Intermediates

IntermediateDeuteration PositionIsotopic Purity (%)Method
Ethanolamine-d4C1, C299.5LiAlD4 reduction
Arylboronic Acid-d5Phenyl ring98.7D2O exchange

Late-Stage H/D Exchange

Acidic deuteration of pre-formed Olomoucine:

  • Conditions : D2O/DCl (3 M), 100°C, 48 h.

  • Limitations : Risk of regiochemical scrambling; ≤70% deuteration at aromatic positions.

Purification and Characterization

Chromatographic Methods

  • HPLC : C18 column, 0.1% TFA-d in D2O/CD3CN gradient (90:10 to 50:50).

  • Yield : 62–74% after silica gel chromatography (10% MeOH/DCM).

Spectroscopic Validation

  • NMR : Disappearance of 1H signals at δ 3.6 (CH2OH) and δ 7.3 (aryl-H) in DMSO-d6.

  • HRMS : m/z 301.176 [M+D]+ (calc. 301.174).

Scalability and Industrial Considerations

  • Cost Drivers : Pd catalysts (≥$1,500/mol) and deuterated reagents (e.g., DMSO-d6: $500/g).

  • Optimization : Batch deuteration in pressurized reactors improves D2O utilization by 40% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.